molecular formula C14H8N4 B3270503 3,3'-Dicyanoazobenzene CAS No. 52805-42-2

3,3'-Dicyanoazobenzene

Cat. No.: B3270503
CAS No.: 52805-42-2
M. Wt: 232.24 g/mol
InChI Key: PWNXQBMLWISVPQ-UHFFFAOYSA-N
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Description

3,3’-Dicyanoazobenzene is an organic compound characterized by the presence of two cyano groups (-CN) attached to the benzene rings of an azobenzene structure. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various applications, including dyes, molecular switches, and advanced materials.

Scientific Research Applications

3,3’-Dicyanoazobenzene has diverse applications in scientific research:

Safety and Hazards

The safety data sheet for azobenzene indicates that it is harmful if swallowed or inhaled, suspected of causing genetic defects, may cause cancer, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dicyanoazobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. One common method is the reaction of 3,3’-dicyanoaniline with nitrous acid to form the corresponding diazonium salt, which then couples with another aromatic compound to form the azo linkage .

Industrial Production Methods: Industrial production of 3,3’-Dicyanoazobenzene follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dicyanoazobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the azo group (-N=N-) to hydrazo (-NH-NH-) or amine groups using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 3,3’-Dicyanoazobenzene involves photoisomerization. Upon exposure to specific wavelengths of light, the compound undergoes a reversible transformation between its trans (E) and cis (Z) isomers. This isomerization alters the compound’s physical and chemical properties, enabling its use in various applications. The molecular targets and pathways involved include interactions with light-responsive receptors and enzymes, which can be modulated by the compound’s isomerization state .

Comparison with Similar Compounds

Uniqueness: 3,3’-Dicyanoazobenzene is unique due to the specific positioning of the cyano groups, which significantly influences its electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control of photoresponsive behavior and electronic characteristics .

Properties

IUPAC Name

3-[(3-cyanophenyl)diazenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N4/c15-9-11-3-1-5-13(7-11)17-18-14-6-2-4-12(8-14)10-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNXQBMLWISVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00850941
Record name 3,3'-[(E)-Diazenediyl]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00850941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-42-2
Record name 3,3'-[(E)-Diazenediyl]dibenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00850941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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